5-Fluorocytidine
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Overview
Description
5-Fluorocytidine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and is often used in medicinal chemistry for its potential antiviral and anticancer properties. Its unique structure allows it to interact with biological systems in a way that can inhibit the replication of certain viruses and the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorocytidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar derivative and a fluorinated pyrimidine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the fluorinated pyrimidine base under acidic or basic conditions to form the nucleoside analog.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Utilizing large reactors to perform the glycosylation reaction under controlled conditions.
Automated Purification: Employing automated chromatographic systems to purify the compound efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluorocytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the fluoropyrimidine to a non-fluorinated analog.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-Fluorocytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can inhibit the replication of viruses or the proliferation of cancer cells. It acts as a nucleoside reverse transcriptase inhibitor, interfering with the synthesis of viral DNA. Additionally, it can modulate the expression of certain proteins, such as P-glycoprotein, which plays a role in drug resistance.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: A synthetic nucleoside analog with similar antiviral properties.
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one: Another nucleoside analog used in medicinal chemistry.
Azvudine: A nucleoside reverse transcriptase inhibitor with applications in antiviral therapy.
Uniqueness
5-Fluorocytidine is unique due to its specific structural features, such as the fluorine atom on the pyrimidine ring, which enhances its biological activity and stability compared to other nucleoside analogs.
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5+,6?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZQWQNZQMHQR-CAXIXURWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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